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Compound of Interest

Compound Name: Fmoc-Ser(tBu)-OtBu

Cat. No.: B15543998 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu),

a key building block in solid-phase peptide synthesis. This document is intended for

researchers, scientists, and professionals in the field of drug development and peptide

chemistry, offering detailed experimental protocols and structured data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data
The following sections present the key spectroscopic data for Fmoc-Ser(tBu)-OtBu. The data

provided is a combination of experimentally derived values and representative data based on

the chemical structure of the molecule.

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and elemental composition of Fmoc-
Ser(tBu)-OtBu. The high-resolution mass spectrum provides the exact mass, which is crucial

for confirming the identity of the compound.
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Ion Species Calculated m/z

[M+H]⁺ 440.2431

[M+Na]⁺ 462.2250

[M+K]⁺ 478.1989

M represents the neutral molecule with the

formula C₂₆H₃₃NO₅ and a molecular weight of

approximately 439.5 g/mol . The exact mass of

the neutral molecule is 439.2359 Da.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), Fmoc-Ser(tBu)-OtBu is expected to exhibit

characteristic fragmentation patterns, including the neutral loss of isobutylene (56 Da) from the

tert-butyl ether and tert-butyl ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a

suitable deuterated solvent such as CDCl₃.

¹H NMR Data (Representative)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.77 d 2H Aromatic CH (Fmoc)

7.60 d 2H Aromatic CH (Fmoc)

7.40 t 2H Aromatic CH (Fmoc)

7.31 t 2H Aromatic CH (Fmoc)

5.40 d 1H NH

4.45 - 4.35 m 2H Fmoc CH₂

4.25 t 1H Fmoc CH

4.30 m 1H α-CH

3.85 dd 1H β-CH₂

3.55 dd 1H β-CH₂

1.48 s 9H OtBu C(CH₃)₃

1.15 s 9H tBu C(CH₃)₃

¹³C NMR Data (Representative)
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Chemical Shift (ppm) Assignment

170.0 Ester C=O

156.0 Urethane C=O

143.9, 141.3 Aromatic C (Fmoc)

127.7, 127.1, 125.1, 120.0 Aromatic CH (Fmoc)

82.0 OtBu C(CH₃)₃

74.0 tBu C(CH₃)₃

67.2 Fmoc CH₂

62.0 β-CH₂

54.0 α-CH

47.2 Fmoc CH

28.2 OtBu C(CH₃)₃

27.5 tBu C(CH₃)₃

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule. The table

below lists the characteristic absorption bands for Fmoc-Ser(tBu)-OtBu.
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium N-H Stretch (Amide)

3000 - 2850 Medium C-H Stretch (Aliphatic)

1740 - 1720 Strong C=O Stretch (Ester)

1715 - 1690 Strong
C=O Stretch (Urethane/Amide

I)

1540 - 1520 Strong N-H Bend (Amide II)

1450, 1370 Medium C-H Bend (Aliphatic)

1250 - 1050 Strong C-O Stretch (Ester and Ether)

760 - 740 Strong C-H Bend (Aromatic)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Fmoc-Ser(tBu)-OtBu are provided

below.

Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of Fmoc-Ser(tBu)-OtBu (approximately 1 mg) in a suitable

solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL.

For electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid

(0.1% v/v) to promote protonation for positive ion mode analysis.

Instrumentation:

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, equipped with an ESI source.

Data Acquisition:
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Acquire the mass spectrum in positive ion mode over a mass range that includes the

expected molecular ion and its common adducts (e.g., m/z 100-1000).

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as

the precursor and applying collision-induced dissociation (CID).

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of Fmoc-Ser(tBu)-OtBu in about 0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the

solvent does not contain one.

Instrumentation:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Data Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower

natural abundance of the ¹³C isotope.

Standard pulse programs for both ¹H and ¹³C NMR should be employed.

IR Spectroscopy Protocol
Sample Preparation:

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid Fmoc-
Ser(tBu)-OtBu sample directly onto the ATR crystal.
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Alternatively, for transmission IR, prepare a KBr pellet by grinding a small amount of the

sample with dry potassium bromide and pressing it into a thin, transparent disk.

Instrumentation:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract

it from the sample spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

protected amino acid such as Fmoc-Ser(tBu)-OtBu.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of Fmoc-Ser(tBu)-OtBu: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543998#spectroscopic-data-for-fmoc-ser-tbu-otbu-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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